2-Methylmalonoyl carnitine
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Overview
Description
2-Methylmalonoyl carnitine is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The molecular formula of this compound is C11H19NO6, and it has a molecular weight of 261.272 . This compound is involved in various metabolic processes and has significant implications in both health and disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylmalonoyl carnitine typically involves the esterification of methylmalonic acid with carnitine. This reaction can be catalyzed by various reagents, including strong acids or enzymes. The reaction conditions often require controlled temperatures and pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the reaction and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylmalonoyl carnitine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-Methylmalonoyl carnitine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It plays a role in metabolic studies, particularly in understanding fatty acid transport and oxidation.
Medicine: It is investigated for its potential therapeutic effects in metabolic disorders, such as methylmalonic acidemia.
Industry: It is used in the production of dietary supplements and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Methylmalonoyl carnitine involves its role in the transport of fatty acids into the mitochondria. It forms esters with fatty acids, facilitating their movement across the mitochondrial membrane for β-oxidation. This process is crucial for energy production and metabolic regulation. The molecular targets include carnitine acyltransferases and translocases, which are involved in the transport and conversion of fatty acids .
Comparison with Similar Compounds
Similar Compounds
Carnitine: The parent compound, essential for fatty acid transport.
Acetylcarnitine: A derivative involved in acetyl group transport.
Propionylcarnitine: Involved in the transport of propionyl groups.
Uniqueness
2-Methylmalonoyl carnitine is unique due to its specific role in the transport of methylmalonyl groups, which are intermediates in the metabolism of certain amino acids and fatty acids. This specificity makes it particularly important in the study of metabolic disorders related to methylmalonic acidemia .
Properties
Molecular Formula |
C18H32N2O8 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[3-[1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-2-methyl-3-oxopropanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C18H32N2O8/c1-12(17(25)27-13(8-15(21)22)10-19(2,3)4)18(26)28-14(9-16(23)24)11-20(5,6)7/h12-14H,8-11H2,1-7H3 |
InChI Key |
QKHVLWROSZPHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
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